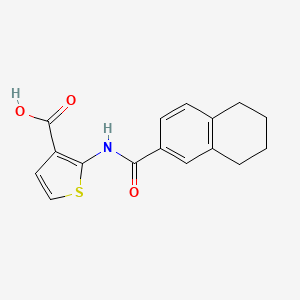

2-(5,6,7,8-Tetrahydronaphthalene-2-amido)thiophene-3-carboxylic acid

Übersicht

Beschreibung

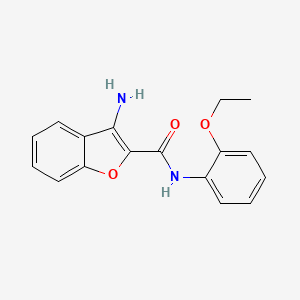

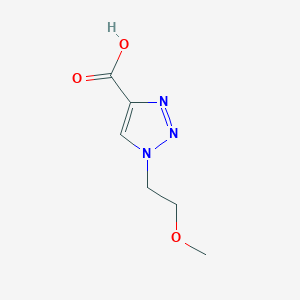

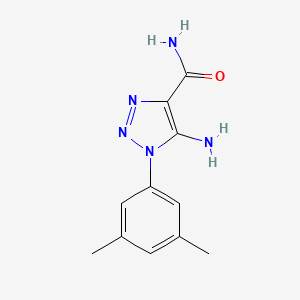

“2-(5,6,7,8-Tetrahydronaphthalene-2-amido)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C16H15NO3S and a molecular weight of 301.37 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H15NO3S/c18-14(17-15-13(16(19)20)7-8-21-15)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,17,18)(H,19,20) . This indicates that the compound contains a tetrahydronaphthalene ring attached to a thiophene ring via an amide linkage, with a carboxylic acid group on the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Researchers have developed alternative synthesis pathways for dopaminergic drugs by using derivatives of naphthalene, demonstrating the utility of such compounds in medicinal chemistry (Göksu, SeÇen, & Sütbeyaz, 2006). This approach highlights the versatility of naphthalene derivatives in synthesizing biologically active compounds.

- A study on naphthalene-amide-bridged Ni(ii) complexes showed their potential in electrochemistry, bifunctional fluorescence responses, and removal of contaminants (Zhao et al., 2020). The functional thiophene components in these complexes were used as catalyst precursors for synthesizing carbon nanotubes, demonstrating the application in materials science and environmental remediation.

Biological Applications and Antioxidant Activity

- New polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties were synthesized and showed tumor inhibitory and antioxidant activities (Hamdy et al., 2013). This research indicates the potential therapeutic applications of these compounds in cancer treatment and their role as antioxidants.

Catalysis and Environmental Applications

- Palladium/Norbornene cooperative catalysis has been utilized for the synthesis of tetrahydronaphthalenes with a quaternary center, showing the potential in organic synthesis and pharmaceutical manufacturing (Liu et al., 2018). This method provides an efficient way to construct complex organic molecules.

Computational Studies and Nonlinear Optical Properties

- Functionalized thiophene-based pyrazole amides were synthesized and analyzed through computational studies to investigate their structural features and nonlinear optical properties (Kanwal et al., 2022). This study highlights the importance of computational chemistry in predicting the properties of new compounds and their applications in materials science.

Safety and Hazards

According to the available safety information, this compound is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including wearing protective gloves and eye protection .

Eigenschaften

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-14(17-15-13(16(19)20)7-8-21-15)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVSFBFXEQPMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C(C=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)

![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)

![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)